molecular formula C13H19ClFN B315497 N-(2-chloro-6-fluorobenzyl)-N-hexylamine

N-(2-chloro-6-fluorobenzyl)-N-hexylamine

Cat. No.: B315497
M. Wt: 243.75 g/mol
InChI Key: IAUFVOKMWCLFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chloro-6-fluorobenzyl)-N-hexylamine is a secondary amine featuring a 2-chloro-6-fluorobenzyl group and a hexyl chain. The 2-chloro-6-fluorobenzyl moiety is a common motif in agrochemicals and pharmaceuticals due to its electron-withdrawing properties, which enhance stability and reactivity .

Properties

Molecular Formula

C13H19ClFN

Molecular Weight

243.75 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]hexan-1-amine

InChI

InChI=1S/C13H19ClFN/c1-2-3-4-5-9-16-10-11-12(14)7-6-8-13(11)15/h6-8,16H,2-5,9-10H2,1H3

InChI Key

IAUFVOKMWCLFLH-UHFFFAOYSA-N

SMILES

CCCCCCNCC1=C(C=CC=C1Cl)F

Canonical SMILES

CCCCCCNCC1=C(C=CC=C1Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The table below compares key parameters of N-(2-chloro-6-fluorobenzyl)-N-hexylamine with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Applications Source
This compound* C₁₃H₁₈ClFN ~245.74 Hexyl, 2-Cl-6-F-benzyl Estimated: Surfactant, drug intermediate Inferred
N-(2-Chloro-6-fluorobenzyl)-N-methylamine C₉H₁₀ClFN 187.63 Methyl, 2-Cl-6-F-benzyl Organic synthesis intermediate
Flumetralin (N-(2-Cl-6-F-benzyl)-N-ethyl-2,6-dinitro-p-toluidine) C₁₅H₁₁ClF₃N₃O₄ 413.71 Ethyl, nitro, trifluoromethyl Plant growth regulator
N-(2-Chloro-6-fluorobenzyl)propan-2-amine C₁₀H₁₃ClFN 201.67 Isopropyl, 2-Cl-6-F-benzyl Lab-scale organic synthesis
N,N-Di(2-chloro-6-fluorobenzyl)hydroxylamine C₁₄H₁₁Cl₂F₂NO 318.15 Dual benzyl, hydroxylamine Organic synthesis intermediate

*Note: Parameters for this compound are inferred from analogs.

Key Observations:
  • Electron-Withdrawing Effects : The 2-chloro-6-fluorobenzyl group reduces electron density on the amine nitrogen, decreasing basicity compared to unsubstituted benzylamines .
  • Stability : Fluorine and chlorine substituents improve resistance to metabolic degradation, as seen in Flumetralin’s use as a stable agrochemical .

Physicochemical Properties

  • Boiling Point : n-Hexylamine (unsubstituted) has a boiling point of 126–132°C . The addition of a 2-chloro-6-fluorobenzyl group likely increases boiling point due to higher molecular weight and polarity.
  • Solubility : The hexyl chain may reduce water solubility compared to methyl or ethyl analogs, aligning with trends observed in n-hexylamine derivatives .

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